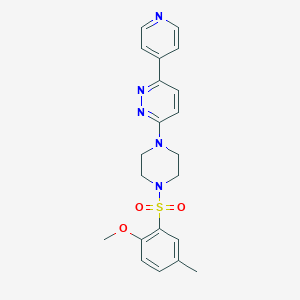

3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine

Description

Properties

IUPAC Name |

3-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-6-pyridin-4-ylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3S/c1-16-3-5-19(29-2)20(15-16)30(27,28)26-13-11-25(12-14-26)21-6-4-18(23-24-21)17-7-9-22-10-8-17/h3-10,15H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMZCVWLBPBIEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyridazine core, piperazine ring, and sulfonyl group, contribute to its diverse biological activities. This article reviews the compound's biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's molecular formula is , with a molecular weight of approximately 425.5 g/mol. The presence of the methoxy and methyl substitutions on the phenyl ring enhances its biological activity compared to similar compounds.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 425.5 g/mol |

| Structural Features | Pyridazine core, piperazine ring, sulfonyl group |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in pharmacology:

- Anti-Cancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by interacting with specific molecular targets such as kinases and receptors involved in tumor growth.

- Anti-inflammatory Effects : The sulfonamide functionality may contribute to its anti-inflammatory properties by modulating inflammatory pathways.

- Neurological Applications : There is potential for this compound in treating neurological disorders due to its ability to cross the blood-brain barrier and interact with central nervous system receptors.

The mechanism of action involves binding to specific enzymes or receptors, modulating their activity. For instance, it may act as a kinase inhibitor, affecting signaling pathways critical for cell growth and survival. Detailed studies are required to elucidate these interactions further.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Preparation of Pyridazine Core : The initial step involves synthesizing the pyridazine core through cyclization reactions.

- Introduction of Piperazine Ring : This is followed by the addition of a piperazine ring using appropriate reagents.

- Sulfonyl Group Addition : Finally, the sulfonyl group is introduced to complete the synthesis.

Common Reagents Used

- Sulfonyl chlorides

- Piperazine derivatives

- Catalysts for reaction facilitation

Case Studies

Several studies have been conducted to explore the biological activity of this compound:

- In Vitro Studies : Cell line assays have demonstrated that the compound exhibits significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anti-cancer agent.

- Animal Models : In vivo studies have shown promising results in reducing tumor size in xenograft models, indicating its therapeutic efficacy.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Its structure allows it to interact with specific molecular targets involved in cancer pathways, potentially inhibiting tumor growth. Preliminary studies have shown that it may modulate the activity of key enzymes and receptors associated with cancer proliferation and survival.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. By targeting inflammatory pathways, it may provide therapeutic benefits in conditions characterized by chronic inflammation. The sulfonamide functionality is believed to enhance its biological activity, making it a candidate for further pharmacological studies.

Neurological Applications

Emerging research suggests that 3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine may have applications in treating neurological disorders. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems could pave the way for developing treatments for conditions such as depression and anxiety .

Material Science

Organic Synthesis

The compound's unique structural attributes make it a valuable intermediate in organic synthesis. It can be utilized to create various derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals. The synthesis typically involves multi-step reactions that allow for the introduction of various functional groups, enhancing its versatility in chemical transformations.

Nanotechnology Applications

In material science, derivatives of this compound have been explored for their potential use in nanotechnology. Their ability to form stable complexes with metal ions can lead to innovative applications in catalysis and sensor development.

Research and Development

Case Studies

Several case studies highlight the compound's efficacy in various biological assays:

These studies underscore the need for further exploration into the mechanisms underlying its biological activities.

Synthetic Routes

The synthesis of this compound typically involves:

- Preparation of Pyridazine Core: Utilizing standard organic reactions to create the foundational structure.

- Introduction of Piperazine Ring: Employing coupling reactions to attach the piperazine moiety.

- Sulfonyl Group Addition: Using sulfonation techniques to incorporate the sulfonamide group.

Optimized synthetic routes are crucial for enhancing yield and purity, especially for industrial applications where scalability is essential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine and related pyridazine derivatives:

Key Structural and Functional Insights

Substituent Effects on Target Binding: The sulfonyl-piperazine group in the target compound is critical for hydrogen bonding with kinase ATP-binding pockets. Replacing the 2-methoxy-5-methylphenyl group with a 2-fluorophenyl (as in ) reduces steric hindrance but may decrease metabolic stability due to fluorine’s electronegativity.

Synthetic Routes :

- The target compound’s synthesis likely involves a Suzuki-Miyaura coupling (for pyridin-4-yl introduction) and nucleophilic substitution (for piperazine attachment), similar to methods described for MW069a . In contrast, fluorophenyl analogs (e.g., ) use hydrolysis of chloropyridazines followed by hydrazide condensation.

Biological Activity Trends: MW069a (IC₅₀ = 15 nM) outperforms fluorophenyl analogs (IC₅₀ ~50 nM) in p38αMAPK inhibition due to its pyrimidin-2-yl-piperazine group, which enhances hydrophobic interactions with the kinase’s back pocket . The target compound’s sulfonyl group may similarly improve selectivity but requires empirical validation. Sulfanyl-linked pyridazines (e.g., ) prioritize solubility over potency, as seen in their unoptimized activity profiles.

Physicochemical Properties :

- The 2-methoxy-5-methylphenyl substituent increases molecular weight (~480 g/mol) and logP (~3.2) compared to smaller analogs like MW069a (MW = 353.3 g/mol, logP ~2.1) . This may reduce blood-brain barrier permeability but improve plasma stability.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves multi-step reactions, including sulfonylation of piperazine, pyridazine core assembly, and functional group coupling. Critical challenges include controlling regioselectivity during sulfonyl group attachment and minimizing side reactions in heterocyclic ring formation. Optimization strategies:

- Use Design of Experiments (DoE) to systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd for cross-couplings) .

- Monitor intermediate purity via HPLC or TLC to isolate high-yield intermediates .

- Reference analogous syntheses of pyridazine derivatives with sulfonyl-piperazine moieties for condition guidance .

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?

- Methodological Answer :

- X-ray crystallography resolves 3D conformation, particularly the sulfonyl-piperazine torsion angle and pyridazine/pyridine planarity .

- NMR (1H/13C/2D-COSY) identifies proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, pyridyl protons as doublets) .

- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Q. What in vitro assays are recommended for initial biological activity screening?

- Methodological Answer :

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the compound’s sulfonyl group potential for hydrogen bonding .

Advanced Research Questions

Q. How can computational modeling predict reactivity and target interactions of this compound?

- Methodological Answer :

- Quantum chemical calculations (e.g., DFT) model sulfonyl group electrophilicity and pyridazine π-π stacking propensity .

- Molecular docking (e.g., AutoDock Vina) simulates binding to biological targets (e.g., kinases, GPCRs), leveraging the piperazine linker’s flexibility .

- MD simulations assess stability in solvent (e.g., water, DMSO) to predict aggregation or degradation pathways .

Q. How can structural contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Meta-analysis : Compare datasets using standardized protocols (e.g., cell line origin, assay duration) to isolate variables .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying methoxy or pyridyl substituents) to pinpoint pharmacophores .

- Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions .

Q. What strategies enhance pharmacological properties through structural modifications?

- Methodological Answer :

- Bioisosteric replacement : Substitute the sulfonyl group with carbamate or phosphonate to improve solubility .

- Prodrug design : Introduce ester or amide prodrug moieties on the pyridazine ring for enhanced bioavailability .

- Lipophilicity optimization : Adjust methoxy/methyl groups on the phenyl ring to balance membrane permeability vs. solubility (ClogP calculations) .

Q. What is the role of the sulfonyl group in target binding and stability?

- Methodological Answer :

- Hydrogen-bond analysis : Crystallographic data show sulfonyl oxygen interactions with Lys/Arg residues in target proteins .

- Stability studies : Accelerated degradation tests (e.g., 40°C/75% RH) monitor sulfonyl hydrolysis, with LC-MS tracking degradation products .

- Competitive binding assays : Compare binding affinity of sulfonyl vs. non-sulfonyl analogs to validate its role .

Q. How can reaction mechanisms for key synthetic steps (e.g., sulfonylation) be validated?

- Methodological Answer :

- Kinetic studies : Monitor reaction progress via in-situ IR to detect intermediates (e.g., sulfonic acid formation) .

- Isotopic labeling : Use 18O-labeled sulfonyl chloride to trace oxygen incorporation in the product .

- Computational transition state modeling : Identify rate-limiting steps (e.g., nucleophilic attack on sulfonyl chloride) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.